5-cyclohexyl-1-methyl-1H-pyrazole-3-carboxylic acid
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Overview
Description
5-Cyclohexyl-1-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a cyclohexyl group at the 5-position and a carboxylic acid group at the 3-position. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-cyclohexyl-1-methyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclohexyl hydrazine with ethyl acetoacetate, followed by cyclization and subsequent oxidation to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the formation of by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The pyrazole ring can participate in various substitution reactions, such as halogenation or nitration, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group may yield 5-cyclohexyl-1-methyl-1H-pyrazole-3-carboxaldehyde.
Scientific Research Applications
Chemistry: In chemistry, 5-cyclohexyl-1-methyl-1H-pyrazole-3-carboxylic acid is used as a precursor for the synthesis of various heterocyclic compounds
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors. Its structure can be modified to interact with specific biological targets, aiding in the development of new therapeutic agents.
Medicine: In medicinal chemistry, derivatives of this compound are investigated for their pharmacological properties. These derivatives may exhibit anti-inflammatory, analgesic, or antimicrobial activities, making them candidates for drug development.
Industry: Industrially, this compound can be used in the production of agrochemicals and pharmaceuticals. Its ability to form stable complexes with metals also makes it useful in catalysis and material science.
Mechanism of Action
The mechanism by which 5-cyclohexyl-1-methyl-1H-pyrazole-3-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with specific receptors. The cyclohexyl group provides hydrophobic interactions, while the carboxylic acid group can form hydrogen bonds, facilitating binding to target molecules.
Comparison with Similar Compounds
5-Cyclohexyl-1H-pyrazole-3-carboxylic acid: Lacks the methyl group at the 1-position.
1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid: Features a phenyl group instead of a cyclohexyl group.
3,5-Dimethyl-1H-pyrazole-4-carboxylic acid: Has two methyl groups and a carboxylic acid at different positions.
Uniqueness: 5-Cyclohexyl-1-methyl-1H-pyrazole-3-carboxylic acid is unique due to the combination of its cyclohexyl and methyl substitutions, which influence its chemical reactivity and biological activity. This specific substitution pattern can enhance its binding affinity and selectivity towards certain biological targets, making it a valuable compound in research and industrial applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
1226416-87-0 |
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Molecular Formula |
C11H16N2O2 |
Molecular Weight |
208.3 |
Purity |
95 |
Origin of Product |
United States |
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